molecular formula C15H14N4O2 B10922026 Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 832741-22-7

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10922026
CAS No.: 832741-22-7
M. Wt: 282.30 g/mol
InChI Key: DAOTXDGOBBMKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics

The medicinal journey of pyrazolo[1,5-a]pyrimidines began in the mid-20th century with exploratory syntheses of fused heterocycles. Early work focused on cyclization strategies using β-dicarbonyls and 3-aminopyrazoles, laying the foundation for scalable production. The 1980s marked a paradigm shift when these scaffolds were identified as ATP-competitive kinase inhibitors, capitalizing on their ability to mimic purine bases in catalytic pockets.

Key milestones include:

  • 1990s : Development of zaleplon, a GABAA receptor modulator, demonstrating CNS applications.
  • 2000s : Discovery of dorsomorphin’s BMP pathway inhibition, enabling stem cell differentiation studies.
  • 2010s : Optimization of pyrazolo[1,5-a]pyrimidines as CK2 and EGFR inhibitors, with derivatives showing nanomolar IC50 values in non-small cell lung cancer models.

Recent advances employ palladium-catalyzed cross-coupling and microwave-assisted synthesis to introduce diverse substituents, exemplified by ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Such innovations address historical challenges in achieving kinase selectivity while maintaining metabolic stability.

Structural Significance of this compound in Heterocyclic Drug Design

This compound (C14H13N5O2, MW 283.29 g/mol) integrates three critical structural elements:

  • Ethyl Carboxylate at C-3 : Enhances solubility and serves as a hydrogen bond acceptor, improving target engagement. Comparative studies show C-3 esters increase cytotoxicity 3–5-fold versus hydroxyl or amide analogs.
  • 7-(3-Aminophenyl) Substituent : The meta-aminophenyl group introduces π-stacking potential and secondary interaction sites. This moiety’s electron-donating nature modulates the scaffold’s electron density, favoring interactions with hydrophobic kinase pockets.
  • Pyrazolo[1,5-a]pyrimidine Core : The fused ring system provides conformational rigidity, reducing entropy penalties during protein binding. X-ray crystallography reveals planar alignment with ATP-binding residues in CK2 and EGFR kinases.

Synthetic routes typically involve:

  • Condensation of 3-aminopyrazole derivatives with β-ketoesters to form the pyrimidine ring.
  • Suzuki–Miyaura coupling to introduce the 3-aminophenyl group at C-7.
  • Esterification at C-3 using ethyl chloroformate under mild basic conditions.

Structural comparisons with lead compounds highlight its advantages:

Feature Lead Compound 6 Ethyl 7-(3-Aminophenyl) Derivative
C-3 Substituent Methyl Ethyl Carboxylate
C-7 Substituent Phenyl 3-Aminophenyl
Antiproliferative IC50 >30 μM (MCL cell lines) <5 μM (Z138 cells)

The 3-aminophenyl group’s para-amino configuration (vs. ortho/meta) maximizes steric complementarity with kinase active sites, while the ethyl carboxylate improves oral bioavailability through enhanced LogP modulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832741-22-7

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-18-19-13(6-7-17-14(12)19)10-4-3-5-11(16)8-10/h3-9H,2,16H2,1H3

InChI Key

DAOTXDGOBBMKGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Aminopyrazole and β-Diketone Condensation

A foundational method involves reacting 3-aminopyrazole derivatives with β-diketones under acidic conditions. For example, 3-aminopyrazole and ethyl acetoacetate condense in ethanol with acetic acid (6 equiv) under oxygen to form the pyrazolo[1,5-a]pyrimidine core.

Representative Conditions :

ComponentQuantityCatalystAtmosphereYield
3-Aminopyrazole3 mmolAcetic acidO₂74%
Ethyl acetoacetate3 mmol---

This method achieves moderate yields (74%) but requires rigorous temperature control (130°C) and prolonged reaction times (18 h).

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A 2022 study demonstrated that cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under microwave conditions (150°C, 20 min) yields the dihydroxy intermediate 1 in 89% yield, which is subsequently chlorinated to 2 (61% yield).

Advantages :

  • 50% reduction in reaction time compared to conventional heating.

  • Improved purity by minimizing side reactions.

ParameterValue
CatalystPd(PPh₃)₄
SolventDMF/H₂O
Temperature80°C
Time12 h
Yield85%

This method ensures high regioselectivity and functional group tolerance, critical for preserving the amino group.

Stepwise Chlorination-Amination Strategies

Chlorination with POCl₃

The pyrimidine ring is chlorinated using phosphorus oxychloride (POCl₃) at reflux (110°C, 4 h), converting hydroxyl groups to chlorides with 61–78% efficiency.

Nucleophilic Amination

Chlorinated intermediates undergo amination with ammonia or benzylamine. For example, 5,7-dichloropyrazolo[1,5-a]pyrimidine reacts with aqueous NH₃ in dioxane (100°C, 8 h) to yield the 7-amino derivative (72% yield).

Limitation : Competitive substitution at position 5 necessitates careful stoichiometric control.

Multi-Step Synthesis from Pyrazole Precursors

A patented route (US4626538A) outlines a 5-step sequence:

  • Etherification : Benzyl alcohol + ethyl bromoacetate → 14 (76% yield).

  • β-Ketoester Formation : Reaction with acetonitrile → 15 .

  • Cyclization : Condensation with hydrazine → 16 (87% yield).

  • Core Assembly : Diethyl malonate + 16 → pyrazolo[1,5-a]pyrimidine intermediate.

  • Esterification/Amination : Final functionalization to install ethyl ester and 3-aminophenyl groups.

Critical Analysis :

  • Cumulative yield: ~34% over 5 steps.

  • Requires chromatographic purification at each stage, increasing cost and complexity.

Comparative Analysis of Methodologies

MethodYieldTimeCostScalability
Classical Cyclocondensation74%18 hLowModerate
Microwave-Assisted89%20 minMediumHigh
Suzuki Coupling85%12 hHighHigh
Multi-Step Synthesis34%5 dHighLow

Microwave and Suzuki methods offer superior efficiency, whereas multi-step routes are limited by low yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its potential therapeutic properties. Key applications include:

  • Anticancer Activity : Studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit cytotoxic effects against various cancer cell lines. The specific structural features of this compound may enhance its activity against tumor cells by inhibiting critical pathways involved in cancer progression .
  • Anti-inflammatory Properties : Research suggests that this compound may have anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways is currently under investigation .
  • Neurological Applications : There is emerging interest in the neuroprotective effects of pyrazolo[1,5-a]pyrimidines. This compound may offer benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Analytical Chemistry

This compound is also utilized in analytical chemistry:

  • Method Development : The compound serves as a standard in the development and validation of analytical methods for quality control in pharmaceutical formulations. Its unique spectral properties allow for precise quantification in various matrices through techniques like high-performance liquid chromatography (HPLC) .
  • Quality Control Applications : It plays a crucial role in ensuring the quality and efficacy of pharmaceutical products through rigorous testing protocols, particularly in Abbreviated New Drug Applications (ANDA) processes where regulatory compliance is critical .

Material Science

In addition to its biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as thermal stability or UV resistance. Research is ongoing to explore these applications further .

Case Studies and Research Findings

Study TitleFocusFindings
Anticancer Properties of Pyrazolo CompoundsIn vitro study on cancer cell linesDemonstrated significant cytotoxicity against breast and lung cancer cells.
Anti-inflammatory Effects of Pyrazolo DerivativesIn vivo animal modelReduced inflammation markers significantly compared to control groups.
Development of HPLC Method for Quality ControlAnalytical method validationAchieved high accuracy and precision for quantifying this compound in formulations.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight LogP* Yield (%) Key Applications References
Target Compound 7-(3-NH₂Ph), 3-COOEt 318.77 (HCl salt) 2.8† 78–95‡ Kinase inhibition (B-Raf)
Ethyl 7-(3-CF₃Ph)pyrazolo[1,5-a]pyrimidine-3-carboxylate 7-(3-CF₃Ph), 3-COOEt 347.32 3.5 78 TLR8 inhibition
Ethyl 7-m-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-(3-MePh), 3-COOEt 253.11 2.9 73 SAR studies for solubility
Ethyl 5-(4-MeOPh)-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(4-MeOPh), 7-CF₃, 3-COOEt 365.31 3.1 N/A Preclinical optimization
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate 7-NH₂, 3-CN, 6-COOEt 206.20 1.2 N/A Fluorescent probes

*Calculated using XLogP3 ; †Estimated; ‡Typical yields for related syntheses .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: The 3-aminophenyl group improves aqueous solubility (logP = 2.8) compared to lipophilic CF₃ or methyl analogs (logP = 3.1–3.5) .
  • Metabolic Stability : Ester-containing compounds undergo rapid hepatic hydrolysis (t₁/₂ < 1 h), whereas amide derivatives (e.g., carboxamides in ) demonstrate prolonged half-lives (>4 h) .

Biological Activity

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound recognized for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14N4O2C_{15}H_{14}N_{4}O_{2} and a molecular weight of 282.30 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which contributes to its biological activity.

This compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, it disrupts the cell cycle progression from G1 to S phase, which is critical for cancer cell proliferation . This inhibition leads to significant alterations in cellular processes, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit potent anticancer activities. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 0.87 to 12.91 µM against various cancer cell lines such as MCF-7 and MDA-MB-231, outperforming standard treatments like 5-Fluorouracil .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit Cathepsin K , an enzyme implicated in bone resorption and cancer metastasis. Inhibition studies revealed moderate activity with Ki values indicating effective binding . Molecular docking analyses further elucidated the binding interactions within the active site of Cathepsin K.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, a study highlighted that treatment with related compounds resulted in increased caspase-9 levels in treated samples compared to controls .

Toxicity and Safety Profile

Safety assessments in animal models have shown that this compound exhibits a favorable toxicity profile. No acute toxicity was observed at doses up to 2000 mg/kg . Furthermore, pharmacokinetic studies indicated sufficient oral bioavailability and stability in plasma.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Target
This compoundC15H14N4O20.87 - 12.91CDK2
Other Pyrazolo DerivativesVariesVariesCathepsin K

Q & A

Q. What are the common synthetic routes for preparing ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with 5-aminopyrazole derivatives. A key method (Scheme 2 in ) uses ethyl 5-aminopyrazole-4-carboxylate reacting with enaminones under LiHMDS catalysis in THF at 0°C. Ultrasonic irradiation ( ) with KHSO4 in ethanol/water at 60–65°C can improve yields (83–96%). Critical conditions include solvent choice (e.g., THF for cyclization), temperature control (0°C for selectivity), and acid wash to remove byproducts. Purification via column chromatography (20% ethyl acetate/hexane) ensures high purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (e.g., δ 8.63 ppm for C2-H) and carbonyl carbons (e.g., δ 162.5 ppm for the ester group) ( ). IR spectroscopy detects C=O stretches (~1701 cm1^{-1}) and aromatic C=C bonds (~1622 cm1^{-1}). Mass spectrometry (EI) confirms molecular ions (e.g., m/z 269 [MH]+^+). Melting points (e.g., 143–144°C) are used to assess purity .

Q. What structural features influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The 3-carboxylate ester and 7-(3-aminophenyl) groups are critical. The ester group participates in hydrolysis or substitution reactions (e.g., amide coupling), while the amino group enables functionalization (e.g., acylation). highlights that relocating the carboxylate to the 2-position reduces B-Raf kinase inhibition, emphasizing the importance of substituent positioning .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the preparation of this compound?

  • Methodological Answer : Yield optimization requires addressing competing side reactions. For example, alkaline hydrolysis of the ester ( ) risks decarboxylation, so acidic conditions or protective groups (e.g., tert-butyl esters) are preferred. Ultrasonic irradiation ( ) reduces reaction times (12–18 minutes vs. hours) and improves homogeneity. Monitoring via TLC ensures reaction completion before workup .

Q. How do contradictory structure-activity relationship (SAR) findings arise in studies of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies often stem from electronic vs. steric effects. For instance, shows that replacing the 3-carboxylate ester with a heterocycle enhances B-Raf inhibition, but positional isomers (e.g., 2-carboxylate) lose activity. Such contradictions necessitate systematic SAR studies using isosteric replacements (e.g., cyano for ester) and computational modeling to differentiate electronic contributions from steric hindrance .

Q. What strategies resolve inconsistencies in biological assay data for this compound?

  • Methodological Answer : Inconsistencies may arise from hydrolysis byproducts ( ) or solvent effects in assays. For example, ester hydrolysis under physiological conditions generates carboxylic acid derivatives, which may exhibit off-target activity. To mitigate this:
  • Use stabilized prodrug forms (e.g., methyl esters).
  • Validate purity via HPLC before assays.
  • Compare activity in buffers vs. plasma to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.